One study demonstrated a highly enantioselective biocatalytic method for producing (R)-2-methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol. [ [] ] Researchers utilized recombinant Escherichia coli cells to perform the asymmetric reduction of 4-(trifluoromethoxy)acetophenone. The study highlighted the use of an isopropanol-aqueous medium to enhance substrate solubility and improve biocatalytic efficiency.
CCR5 Antagonists: Compound Sch-417690/Sch-D, a potent and orally bioavailable CCR5 antagonist, utilizes 2-methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol as a key intermediate in its synthesis. [ [] ] CCR5 antagonists are investigated for their potential in treating HIV-1 infection by blocking viral entry into target cells.
Phosphodiesterase 2A Inhibitors: The development of TAK-915, a highly potent, selective, and brain-penetrating phosphodiesterase 2A inhibitor, involved the use of 2-methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol as a starting material. [ [] ] Phosphodiesterase 2A inhibitors are being studied for their potential in treating cognitive disorders such as Alzheimer's disease.
Other Therapeutic Applications: The provided abstracts suggest the potential of 2-methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol derivatives in various other therapeutic areas, including anticancer agents [ [] ], anti-inflammatory agents [ [] ], and treatments for cognitive disorders [ [] ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: